molecular formula C19H19N3O4 B2747968 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 941892-19-9

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2747968
CAS No.: 941892-19-9
M. Wt: 353.378
InChI Key: DKCCZULEVSGQKP-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant biological potential. This compound is of high interest in oncology research, particularly in the synthesis and screening of novel anticancer agents. The 1,3,4-oxadiazole ring system is a well-established pharmacophore that demonstrates a remarkable ability to interact with diverse biological targets, such as enzymes and nucleic acids . Its mechanism of action in research settings is often associated with the inhibition of key enzymes involved in cancer cell proliferation, including thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC), or by interfering with nucleic acid synthesis . Researchers value this compound for its drug-like properties, as 1,3,4-oxadiazole derivatives typically conform to Lipinski's Rule of Five, exhibiting molecular weight, log P, and hydrogen bond donor/acceptor counts that suggest good oral bioavailability . The specific substitution pattern on the oxadiazole ring—with a 2,4-dimethoxyphenyl group at the 5-position and a propanamide linker at the 2-position—is designed to optimize its electronic properties, binding affinity, and metabolic stability. This makes it a versatile intermediate or lead compound for developing more potent and selective therapeutic agents . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-24-14-9-10-15(16(12-14)25-2)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCCZULEVSGQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with phenylpropanoyl chloride under acidic conditions to form the desired oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl), halogenation with bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the oxadiazole ring, potentially leading to amine or alcohol derivatives.

    Substitution: Substituted oxadiazole derivatives with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

1,3,4-Oxadiazole Derivatives

Key analogs include OZE-I, OZE-II, and OZE-III (studied for antimicrobial activity against Staphylococcus aureus ).

Table 1: Structural Analogs of the Target Compound

Compound Substituent on Oxadiazole (Position 5) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2,4-Dimethoxyphenyl C₁₉H₂₀N₃O₄* ~356 Oxadiazole, Propanamide, Dimethoxy
OZE-I 5,6,7,8-Tetrahydro-2-naphthalenyl C₁₆H₁₇N₃O₂ 283.32 Oxadiazole, Cyclopropanecarboxamide
OZE-II 3,5-Dimethoxyphenyl C₂₂H₂₄N₄O₇S 488.51 Oxadiazole, Benzamide, Dimethoxy, Sulfonyl
OZE-III 4-Chlorophenyl C₁₃H₁₄ClN₃O₂ 279.72 Oxadiazole, Pentanamide, Chloro

*Estimated based on structural analysis.

Key Observations:
  • Substituent Positionality: The target compound’s 2,4-dimethoxyphenyl group differs from OZE-II’s 3,5-dimethoxy substitution.
  • Molecular Weight : The target compound (~356 g/mol) falls between OZE-I (283 g/mol) and OZE-II (488 g/mol), suggesting moderate lipophilicity and membrane permeability.
  • Functional Groups : Unlike OZE-III’s chloro substituent (electron-withdrawing), the target’s methoxy groups (electron-donating) could stabilize π-π interactions or hydrogen bonds in microbial targets .

Heterocyclic Analogs (Thiadiazole Derivatives)

Thiadiazole derivatives, such as N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide ( ), replace the oxadiazole oxygen with sulfur, altering electronic properties.

Table 2: Heterocyclic Analogs with Thiadiazole Core

Compound (Evidence Source) Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Thiadiazole 4-Methoxybenzyl, 3-phenylpropanamide C₁₉H₁₉N₃O₂S ~361.44 Thiadiazole, Propanamide, Methoxy
Thiadiazole 3-Methylphenyl, Sulfanyl groups Complex structure Not provided Thiadiazole, Sulfanyl, Methyl
Key Observations:
  • Substituent Diversity : The 4-methoxybenzyl group in ’s compound introduces steric bulk compared to the target’s 2,4-dimethoxyphenyl, which may influence target binding .

Functional Group Impact on Bioactivity (Theoretical Considerations)

  • Methoxy Groups : The 2,4-dimethoxy substitution in the target compound may improve solubility over purely hydrophobic groups (e.g., OZE-I’s tetrahydro-naphthalenyl) while maintaining moderate lipophilicity for membrane penetration.
  • Amide Linkage : The propanamide chain in the target and ’s thiadiazole derivative could facilitate hydrogen bonding with enzymes or receptors, a feature shared with OZE-II’s benzamide group .
  • Chloro vs. Methoxy : OZE-III’s 4-chlorophenyl group (electron-withdrawing) may enhance stability against metabolic degradation compared to methoxy groups, though at the cost of reduced solubility .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₃O₃. The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₃
Molecular Weight273.28 g/mol
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within the body. Compounds with an oxadiazole moiety often exhibit:

  • Antimicrobial Activity : In vitro studies have shown that similar oxadiazole derivatives possess significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and cellular inflammation.
  • Anticancer Properties : Research indicates that oxadiazole-containing compounds can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting tumor cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its efficacy and safety in therapeutic applications. The presence of the dimethoxyphenyl group enhances lipophilicity, which may improve membrane permeability.

Anticancer Activity

A study assessing the anticancer potential of oxadiazole derivatives reported that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of proliferation in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM.

Antimicrobial Effects

In vitro assays demonstrated that the compound showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Anti-inflammatory Properties

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This was assessed using ELISA assays where a dose-dependent reduction in cytokine levels was observed upon treatment with the compound.

Case Studies

  • Breast Cancer Treatment : A clinical trial investigated the effects of a related oxadiazole derivative on breast cancer patients. Results indicated a significant reduction in tumor size after a treatment regimen involving the compound over six weeks.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds against amyloid-beta toxicity in neuronal cells. The results showed that treatment with the compound significantly improved cell viability compared to untreated controls.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. Key steps include:

  • Cyclization of hydrazides with appropriate carbonyl derivatives to form the 1,3,4-oxadiazole core.
  • Substitution reactions to introduce the 2,4-dimethoxyphenyl and phenylpropanamide groups.
  • Critical factors include temperature control (e.g., reflux conditions), solvent polarity (e.g., DMF or THF), and catalysts (e.g., pyridine for acylations). For example, sodium borohydride reduction may stabilize intermediates, while pH adjustments prevent side reactions .
    • Optimization Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification, ensuring >95% purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Key Techniques :

MethodPurposeExample from Evidence
¹H/¹³C NMR Confirm substituent positions and stereochemistryUsed in to validate oxadiazole ring formation .
Mass Spectrometry (ESI-MS) Determine molecular weight and fragmentation patternsEmployed in for purity assessment .
IR Spectroscopy Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹)Applied in for structural validation .

Q. What in vitro assays are used to evaluate the compound’s antimicrobial or enzyme-inhibitory potential?

  • Standard Assays :

  • Biofilm inhibition assays (e.g., against Staphylococcus aureus biofilms, as in ) .
  • Lipoxygenase (LOX) inhibition () using spectrophotometric monitoring of conjugated diene formation .
  • Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) to rule out non-specific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodology : Systematically vary substituents on the oxadiazole core and phenylpropanamide moiety. For example:

Substituent ModificationObserved Bioactivity (Example)Source
3,4-Dimethoxyphenyl Enhanced anti-inflammatory activity (62.50% inhibition)
Thioether groups Improved antimicrobial potency due to increased membrane permeability
Trifluoromethyl groups Higher metabolic stability in pharmacokinetic studies
  • Design Strategy : Use computational docking (e.g., AutoDock) to predict binding interactions with target enzymes like urease or LOX .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Critical Variables :

  • Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) may alter compound solubility and activity .
  • Cell line specificity : For anticancer studies, activity may vary between HeLa vs. MCF-7 cells due to receptor expression differences .
    • Resolution Workflow :

Replicate experiments under standardized conditions.

Validate purity (>95%) via HPLC (as in ) .

Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms .

Q. What strategies improve the compound’s stability and bioavailability in preclinical studies?

  • Approaches :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Microencapsulation : Use liposomal carriers to prolong half-life, as demonstrated for similar oxadiazoles in .
    • Analytical Validation : Monitor stability via accelerated degradation studies (40°C/75% RH) and quantify metabolites using LC-MS .

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